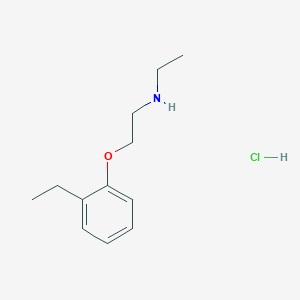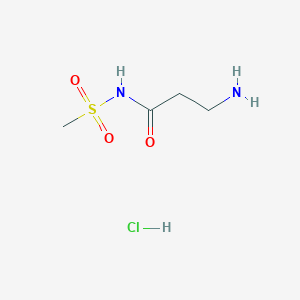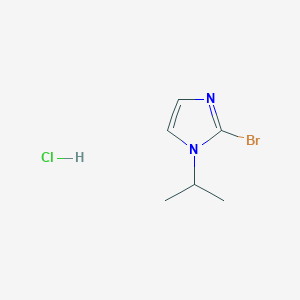
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
Übersicht
Beschreibung
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, also known as 5-methoxy-2-methylbenzofuran-3-carboxylic acid (MMBFCA), is a naturally occurring compound found in a variety of plants and animals. MMBFCA is a member of the benzofuran family, which is a group of compounds that have a variety of biological activities. MMBFCA has been studied extensively and has shown promise in various areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Benzofuran derivatives have been recognized for their strong biological activities, including antitumor properties. The structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid suggests potential in this field, as similar compounds have shown effectiveness against various cancer cell lines .
Antibacterial Applications
These compounds also exhibit antibacterial activity. The benzofuran core, present in our compound of interest, is a common feature in molecules that have been developed to combat bacterial infections, making it a candidate for the synthesis of new antibacterial agents .
Antioxidative Properties
The antioxidative potential of benzofuran derivatives makes them suitable for research into oxidative stress-related diseases . Their ability to scavenge free radicals can be harnessed in therapeutic drugs aimed at mitigating oxidative damage .
Antiviral Uses
Benzofuran compounds have shown antiviral activities. Given the structural similarity, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid could be explored for its efficacy against viruses, potentially leading to new antiviral medications .
Synthesis of Complex Natural Products
The benzofuran ring is a key structural unit in many biologically active natural products. The compound could be used in the total synthesis of complex natural products, especially those containing benzofuran rings as a core structural element .
Development of Clinical Drug Candidates
Given the broad range of clinical uses of benzofuran derivatives, our compound could be investigated as a precursor for drug development . Its benzofuran ring is a basic structural unit in various synthetic chemical raw materials and natural medicines .
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHBVNMXJYDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)






![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)


